molecular formula C12H9N3O B2413106 5-(1H-imidazol-1-ylcarbonyl)-1H-indole CAS No. 103790-94-9

5-(1H-imidazol-1-ylcarbonyl)-1H-indole

Cat. No. B2413106
CAS RN: 103790-94-9
M. Wt: 211.224
InChI Key: JBQFYAUWXVNKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(1H-imidazol-1-ylcarbonyl)-1H-indole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. One method involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “5-(1H-imidazol-1-ylcarbonyl)-1H-indole” is based on structures generated from information available in ECHA’s databases . The molecular formula is C7H6N4O .


Chemical Reactions Analysis

Imidazole is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis . It is mainly employed to convert amines into amides, carbamates, ureas. It can also be used to convert alcohols into esters .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water . It is a white crystalline solid .

Scientific Research Applications

Pharmaceutical Development

5-(1H-imidazol-1-ylcarbonyl)-1H-indole has shown potential in pharmaceutical development, particularly in the design of novel therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating diseases such as cancer, infectious diseases, and neurological disorders .

Coordination Chemistry

This compound is also significant in coordination chemistry, where it serves as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation processes. The ability of 5-(1H-imidazol-1-ylcarbonyl)-1H-indole to form stable complexes with metal ions makes it valuable for developing new materials with specific properties .

Material Science

In material science, 5-(1H-imidazol-1-ylcarbonyl)-1H-indole is used to synthesize advanced materials with unique electronic, optical, and mechanical properties. These materials can be applied in various technologies, including sensors, electronic devices, and photonic applications. The compound’s versatility in forming different structural motifs is crucial for designing materials with tailored functionalities .

Biological Imaging

The compound is being investigated for its potential in biological imaging. Its ability to bind to specific biomolecules and its fluorescent properties make it a useful tool for visualizing biological processes at the cellular and molecular levels. This application is particularly important in medical diagnostics and research, where precise imaging is essential for understanding disease mechanisms and developing new treatments .

Safety and Hazards

The ‘Hazard classification and labelling’ section shows the hazards of a substance based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, there is a great potential for the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

imidazol-1-yl(1H-indol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12(15-6-5-13-8-15)10-1-2-11-9(7-10)3-4-14-11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQFYAUWXVNKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-imidazol-1-ylcarbonyl)-1H-indole

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